3-Amino-5-chlorothiophene-2-sulfonamide

Description

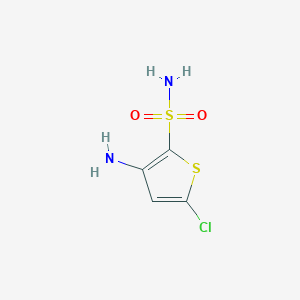

3-Amino-5-chlorothiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, a chlorine atom at position 5, and a sulfonamide group at position 2. Thiophene-based sulfonamides are known for their electron-rich aromatic systems, which facilitate interactions with biological targets such as proteases or kinases. The sulfonamide group (-SO₂NH₂) and amino (-NH₂) substituent may enhance hydrogen-bonding capabilities, influencing binding affinity and selectivity in pharmacological contexts .

Properties

Molecular Formula |

C4H5ClN2O2S2 |

|---|---|

Molecular Weight |

212.7 g/mol |

IUPAC Name |

3-amino-5-chlorothiophene-2-sulfonamide |

InChI |

InChI=1S/C4H5ClN2O2S2/c5-3-1-2(6)4(10-3)11(7,8)9/h1H,6H2,(H2,7,8,9) |

InChI Key |

RCMCEXCJNKTEDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1N)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-Based Sulfonamides

Key Observations :

- Substituent Effects: The amino group in the target compound contrasts with the acetyl or bromoacetyl groups in analogues, which may alter electronic properties and metabolic stability.

- Biological Relevance : Bromoacetyl derivatives (e.g., 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide) may act as reactive intermediates, while acetylated versions lack direct activity data but could influence pharmacokinetics .

Benzene-Based Sulfonamide Analogues

Benzene rings with sulfonamide groups exhibit distinct electronic and steric properties compared to thiophene systems:

Table 2: Benzene-Based Sulfonamide Analogues

Key Observations :

- Functional Group Impact: The sulfonic acid group in 6-amino-4-chlorophenol-2-sulfonic acid is more acidic and polar than sulfonamides, limiting membrane permeability .

Structural and Pharmacokinetic Implications

- Metabolic Stability: SAR107375’s optimization for metabolic stability highlights the importance of substituent choice. Amino groups may confer resistance to oxidative metabolism compared to acetylated or halogenated derivatives .

- Selectivity : Thiophene-based sulfonamides like SAR107375 show >300-fold selectivity against off-target proteases, suggesting that the core structure contributes to specificity .

Preparation Methods

Reaction Mechanism and Conditions

The mercapto group (-SH) at position 2 of the thiophene ring is oxidized to a disulfide (-S-S-) using hydrogen peroxide (H₂O₂) in an acidic aqueous medium. This step is critical for preventing subsequent side reactions during chlorination.

Typical Conditions :

-

Reagent : 30% H₂O₂

-

Temperature : 25–30°C

-

Reaction Time : 20–30 minutes

Table 1: Oxidation Step Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3-Mercapto-5-chlorothiophene |

| Oxidizing Agent | H₂O₂ (2.2 molar equivalents) |

| Solvent | Aqueous HCl (6N) |

| Key By-Product Control | None (quantitative conversion) |

Chlorination of Disulfide to Sulfonyl Chloride

Chlorine-Mediated Conversion

The disulfide intermediate undergoes chlorination with gaseous chlorine (Cl₂) to form the sulfonyl chloride (-SO₂Cl). This step requires precise temperature control to avoid decomposition.

Optimized Protocol :

-

Reagent : Cl₂ gas (1.1 molar equivalents)

-

Temperature : 0–5°C (ice/ethanol bath)

-

Reaction Time : 2 hours

Table 2: Chlorination Step Metrics

| Metric | Detail |

|---|---|

| Chlorine Addition Rate | Sparging at 0.5 L/min |

| Critical Parameter | HCl concentration maintained at 6N |

| Purity Post-Chlorination | >99% (HPLC-confirmed) |

Amination to Sulfonamide

Ammonia Quenching

The sulfonyl chloride is reacted with aqueous ammonia (NH₃) to form the sulfonamide (-SO₂NH₂). This exothermic reaction proceeds rapidly under mild conditions.

Standard Procedure :

-

Reagent : NH₃ (2.5 molar equivalents)

-

Temperature : 25–36°C (self-heating)

-

Reaction Time : 20–30 minutes

Table 3: Amination Reaction Profile

| Factor | Specification |

|---|---|

| Solvent | Water |

| Neutralization Agent | NaOH (for pH adjustment) |

| By-Product Mitigation | Steam distillation for recovery |

Purification and Characterization

Isolation Techniques

The crude product is purified via recrystallization or column chromatography. Key characterization methods include:

-

High-Performance Liquid Chromatography (HPLC) : Purity assessment using a reverse-phase C8 column with acetonitrile/0.1% H₃PO₄ mobile phase.

-

Melting Point Analysis : Confirmation of compound identity (decomposition observed at 250–256°C for analogous disulfides).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| H₂O₂/Cl₂ Protocol | 85–90 | >99 | High |

| Direct Chlorination | 60–70 | 85–90 | Moderate |

Industrial-Scale Production Considerations

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-5-chlorothiophene-2-sulfonamide, and how can purity be optimized?

Synthesis typically involves sulfonation and amidation reactions. Key steps include:

- Sulfonation : React thiophene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group.

- Amination : Introduce the amino group via nitration followed by reduction (e.g., using Sn/HCl) or direct substitution with ammonia.

- Purification : Use recrystallization from methanol or DMSO, as these solvents show good solubility for sulfonamides . Monitor purity via HPLC with UV detection (λ = 254 nm), referencing retention times from analogous sulfonamides (e.g., 4-amino-6-chlorotoluene-3-sulphonic acid, CAS 88-51-7) .

Q. How should researchers characterize the compound’s structural identity and stability?

- Spectroscopic Analysis :

- FT-IR : Confirm sulfonamide (-SO₂NH₂) peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch).

- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm) and NH₂ signals (δ 5.5–6.0 ppm). Chlorine substituents induce deshielding in adjacent protons .

- Stability Testing : Store at 2–8°C in airtight containers. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC for decomposition products .

Q. What solvent systems are optimal for solubility and formulation studies?

- High Solubility : DMSO (>50 mg/mL) and methanol (~30 mg/mL) are preferred for in vitro assays.

- Low Solubility : Aqueous buffers (pH 7.4) may require co-solvents (e.g., 10% PEG-400). Refer to solubility data for structurally related sulfonamides like 5-Amino-2-methyl-benzenesulfonamide .

Advanced Research Questions

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

- Target Selection : Prioritize serine proteases (e.g., thrombin, factor Xa) due to sulfonamides’ known affinity for these enzymes.

- Assay Design :

- Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for thrombin) to measure IC₅₀ values.

- Reference SAR107375 (Ki = 1 nM for factor Xa), a chlorothiophene-sulfonamide hybrid, to contextualize activity .

- Data Interpretation : Compare dose-response curves with positive controls (e.g., rivaroxaban) and validate selectivity using trypsin or plasmin as off-targets .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Systematic Substitution : Modify substituents (e.g., replace chlorine with trifluoromethyl) and assess impacts on potency. For example, 2-amino-3-chloro-5-(trifluoromethyl)pyridine showed enhanced metabolic stability due to electron-withdrawing groups .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in enzyme active sites. Cross-validate with mutagenesis data (e.g., thrombin’s S1 pocket) .

Q. How can metabolic stability be improved for in vivo applications?

- Microsomal Studies : Incubate with rat liver microsomes (RLM) and quantify parent compound loss via LC-MS/MS.

- Modifications : Introduce methyl groups to block oxidative sites (e.g., 4-methylbenzenesulfonamide derivatives increased t₁/₂ by 2-fold) .

- In Vivo Validation : Use rat venous thrombosis models to correlate pharmacokinetics (e.g., ED₅₀) with bleeding risks (e.g., wire coil assay) .

Q. What advanced analytical methods quantify trace impurities in batch synthesis?

- UPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile).

- Reference Standards : Cross-check with CAS-registered analogs (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid, CAS 116-63-2) for retention time alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.